molecular formula C20H22ClNO4 B11695192 Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate

Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B11695192
M. Wt: 375.8 g/mol
InChI Key: NQSFQMQVGZOGJE-UHFFFAOYSA-N
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Description

Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C20H22ClNO4 and a molecular weight of 375.856 g/mol . This compound is known for its unique chemical structure, which includes a butyl ester, a chlorinated aromatic ring, and an amide linkage. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 3-aminobenzoic acid.

    Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with chloroacetyl chloride to form 4-chloro-3-methylphenoxyacetyl chloride.

    Amide Formation: The intermediate is then reacted with 3-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the product is esterified with butanol to form this compound.

Chemical Reactions Analysis

Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions:

Scientific Research Applications

Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.

Properties

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

butyl 3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H22ClNO4/c1-3-4-10-25-20(24)15-6-5-7-16(12-15)22-19(23)13-26-17-8-9-18(21)14(2)11-17/h5-9,11-12H,3-4,10,13H2,1-2H3,(H,22,23)

InChI Key

NQSFQMQVGZOGJE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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